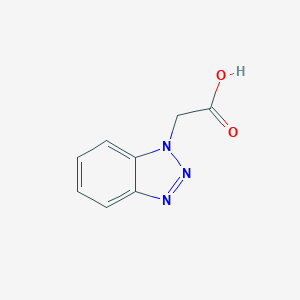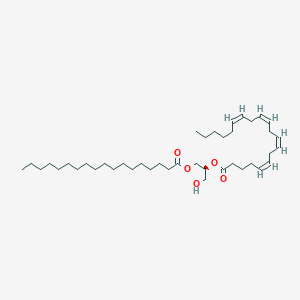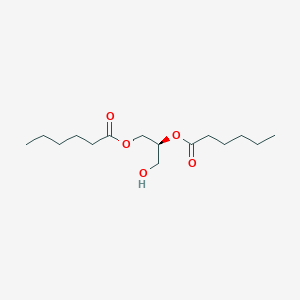
2-Fmpnqe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fmpnqe is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound belongs to the family of phenethylamines and has a unique chemical structure that makes it a promising candidate for various scientific studies.
Aplicaciones Científicas De Investigación
2-Fmpnqe has potential applications in various scientific fields, including pharmacology, neurochemistry, and neuroscience. This compound has been shown to have a high affinity for certain receptors in the brain, such as the serotonin and dopamine receptors. This makes it a promising candidate for studying the role of these receptors in various physiological and pathological conditions.
Mecanismo De Acción
The mechanism of action of 2-Fmpnqe is not fully understood, but it is believed to involve the modulation of neurotransmitter release and reuptake. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has psychoactive effects, such as changes in mood, perception, and cognition. These effects are believed to be mediated by the compound's interaction with various receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Fmpnqe in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 2-Fmpnqe. One area of interest is the role of this compound in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Another area of interest is the development of new compounds based on the structure of this compound, which may have improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique chemical structure and high affinity for certain receptors in the brain make it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 2-Fmpnqe involves a multi-step process that requires specialized equipment and knowledge of organic chemistry. The first step involves the preparation of the starting material, which is 2,5-dimethoxyphenethylamine. This compound is then reacted with a reagent, such as iodine or bromine, to form the corresponding halogenated derivative. The halogenated derivative is then reacted with a reducing agent, such as lithium aluminum hydride, to form this compound.
Propiedades
Número CAS |
122408-83-7 |
|---|---|
Fórmula molecular |
C31H45FO3 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
1a-(fluoromethyl)-7a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C31H45FO3/c1-22(2)11-8-12-23(3)13-9-14-24(4)15-10-16-25(5)19-20-30-28(33)26-17-6-7-18-27(26)29(34)31(30,21-32)35-30/h6-7,17-19,22-24H,8-16,20-21H2,1-5H3/b25-19+ |
Clave InChI |
IOBYLHHKZAVEDW-NCELDCMTSA-N |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)CF)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)CF)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)CF)C |
Sinónimos |
2-(fluoromethyl)-3-(phytyl)-1,4-naphthoquione 2,3-epoxide 2-FMPNQE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















